molecular formula C20H19ClN4O3S B12303645 6H-Thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetic acid,4-(4-chlorophenyl)-2-(hydroxymethyl)-3,9-dimethyl-, methyl ester, (6S)-

6H-Thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetic acid,4-(4-chlorophenyl)-2-(hydroxymethyl)-3,9-dimethyl-, methyl ester, (6S)-

Cat. No.: B12303645
M. Wt: 430.9 g/mol
InChI Key: HEZGWOQOQFAPLU-UHFFFAOYSA-N
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Description

“6H-Thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetic acid,4-(4-chlorophenyl)-2-(hydroxymethyl)-3,9-dimethyl-, methyl ester, (6S)-” is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “6H-Thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetic acid,4-(4-chlorophenyl)-2-(hydroxymethyl)-3,9-dimethyl-, methyl ester, (6S)-” typically involves multi-step organic synthesis. The process may start with the preparation of the thieno[3,2-f][1,2,4]triazole core, followed by the introduction of the diazepine ring. Key steps may include:

  • Cyclization reactions to form the heterocyclic rings.
  • Functional group modifications to introduce the acetic acid, chlorophenyl, hydroxymethyl, and methyl ester groups.
  • Stereoselective synthesis to ensure the correct (6S)-configuration.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

  • Use of catalysts to enhance reaction rates.
  • Implementation of continuous flow reactors for large-scale synthesis.
  • Purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, potentially altering the functional groups.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, modifying the compound’s structure.

    Substitution: Replacement of one functional group with another, which can be used to modify the compound’s properties.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example:

  • Oxidation might yield carboxylic acids or ketones.
  • Reduction could produce alcohols or amines.
  • Substitution reactions might result in halogenated derivatives or other functionalized compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features could make it a candidate for drug design and development.

Medicine

In medicinal chemistry, this compound could be investigated for its pharmacological properties. Its potential therapeutic applications might include acting as an enzyme inhibitor, receptor agonist/antagonist, or other bioactive agent.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms could include:

  • Binding to enzymes and inhibiting their activity.
  • Interacting with receptors and modulating their signaling pathways.
  • Affecting the expression of genes and proteins involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazepines: Known for their sedative and anxiolytic effects.

    Triazolobenzodiazepines: Similar structure but with a triazole ring, often used as anxiolytics or hypnotics.

    Thienodiazepines: Contain a thiophene ring, used in various therapeutic applications.

Uniqueness

What sets “6H-Thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetic acid,4-(4-chlorophenyl)-2-(hydroxymethyl)-3,9-dimethyl-, methyl ester, (6S)-” apart is its combination of structural elements from different classes of compounds

Properties

Molecular Formula

C20H19ClN4O3S

Molecular Weight

430.9 g/mol

IUPAC Name

methyl 2-[7-(4-chlorophenyl)-4-(hydroxymethyl)-5,13-dimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate

InChI

InChI=1S/C20H19ClN4O3S/c1-10-15(9-26)29-20-17(10)18(12-4-6-13(21)7-5-12)22-14(8-16(27)28-3)19-24-23-11(2)25(19)20/h4-7,14,26H,8-9H2,1-3H3

InChI Key

HEZGWOQOQFAPLU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)OC)C4=CC=C(C=C4)Cl)CO

Origin of Product

United States

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